molecular formula C11H13NO2 B012320 (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid CAS No. 104974-44-9

(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No. B012320
M. Wt: 191.23 g/mol
InChI Key: CDULPPOISZOUTK-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of amino acids and their derivatives, including compounds similar to (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, has been extensively studied. Techniques involve the incorporation of tetrazolyl moieties and spin label amino acids such as TOAC into peptides for advanced applications in medicinal chemistry. These methods demonstrate the versatility and innovation in synthesizing structurally complex amino acids for potential therapeutic use (Popova & Trifonov, 2015); (Schreier et al., 2012).

Molecular Structure Analysis

The molecular structure of amino acid derivatives, including those resembling (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, is critical for their biological function and interaction with biological membranes. Studies on the paramagnetic amino acid TOAC have shed light on how modifications to the amino acid structure can influence peptide secondary structure and dynamics, which is essential for designing peptides with specific biological activities (Schreier et al., 2012).

Chemical Reactions and Properties

The reactivity of amino acids and their derivatives in forming strong hydrogen bonds, as well as their metabolic stability and ability to penetrate biological membranes, highlights the chemical properties that make these compounds, including (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, promising for medicinal chemistry applications. Tetrazole-containing amino acids, for instance, exhibit high biological activity due to these chemical interactions and properties (Popova & Trifonov, 2015).

Physical Properties Analysis

The study and application of spin label amino acids like TOAC in peptide synthesis provide insights into the physical properties of amino acid derivatives. These properties, including the impact on peptide backbone dynamics and secondary structure, are crucial for understanding how such compounds, including (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, function in a biological context and how they can be optimized for specific therapeutic applications (Schreier et al., 2012).

Chemical Properties Analysis

The chemical properties of amino acid derivatives, such as their capacity to form various chromophores through reactions like the ninhydrin reaction, play a significant role in their analytical and functional applications in biochemistry and medicinal chemistry. These properties are indicative of the versatility and functional potential of compounds like (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid in scientific research and therapeutic development (Friedman, 2004).

Scientific Research Applications

  • Asymmetric Reformatsky Reactions : This compound serves as a chiral auxiliary in Reformatsky-type reactions, which are important in the synthesis of various organic compounds. Specifically, (1S,2S)-1-Amino-2-hydroxy-1,2,3,4-tetrahydronaphthalene was successfully used in these reactions (Orsini et al., 2005).

  • Precursor for Serotonin Receptor Agonists : It has been used as a precursor in the synthesis of the 5-hydroxytryptamine receptor agonist 8-OH-DPAT, illustrating its potential in developing neuroactive drugs (Orsini et al., 2002).

  • Influence on Physiologic and Pathologic Processes : R-aminophosphonates, a class of compounds related to (R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, have a broad capability of influencing physiological and pathological processes, with applications ranging from agriculture to medicine (Mucha, Kafarski, & Berlicki, 2011).

  • Synthesis of Dopaminergic Drugs : It is used in the alternative synthesis of dopaminergic drugs like 5,6-ADTN, indicating its significance in the development of treatments for neurological conditions (Göksu, SeÇen, & Sütbeyaz, 2006).

  • Enantioselective Syntheses : The compound has been instrumental in the rapid development of enantioselective syntheses of various naphthalene derivatives, which are valuable in creating specific molecular configurations required in medicinal chemistry (Ainge et al., 2003).

  • Modifying RXR Agonists : It is used in the modification of potent RXR (Retinoid X Receptor) agonists to improve their biological selectivity and potency, demonstrating its potential in therapeutic applications (Heck et al., 2016).

  • Neuropharmacology : The compound has shown utility in the field of neuropharmacology, specifically in synthesizing derivatives that interact with dopamine and serotonin receptors, which are crucial for understanding and treating various neurological disorders (Stjernlöf et al., 1993).

  • Asymmetric Synthesis : It has been used in the asymmetric synthesis of various organic compounds, demonstrating its versatility in creating enantiomerically pure substances (Charlton, Koh, & Plourde, 1990).

Safety And Hazards

This involves understanding the safety measures needed to handle the compound and the hazards associated with it. Material Safety Data Sheets (MSDS) are often referred to for this information .

Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, unanswered questions about its chemistry or biology, or new methods to synthesize it .

properties

IUPAC Name

(2R)-2-amino-3,4-dihydro-1H-naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c12-11(10(13)14)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7,12H2,(H,13,14)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDULPPOISZOUTK-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@](CC2=CC=CC=C21)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

CAS RN

104974-44-9
Record name (R)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 2
(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 3
(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 4
(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 5
(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Reactant of Route 6
(R)-2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Citations

For This Compound
1
Citations
KC Cundy, KK Grindstaff, R Magnan, W Luo, Y Yao… - 2018 - i.moscow
Provided herein are peptides and peptide analogs and methods of treating a metabolic disease, eg, obesity, diabetes, methods of treating cancer, methods of treating a liver disease, …
Number of citations: 3 i.moscow

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.